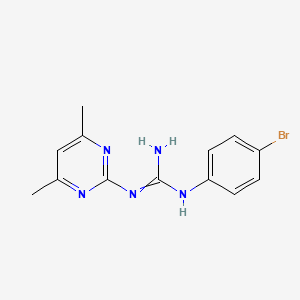

N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (C₁₃H₁₄BrN₅, MW = 320.19 g/mol) is a substituted guanidine featuring a 4-bromophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. The bromine atom introduces electron-withdrawing effects, while the pyrimidine ring provides a planar heterocyclic scaffold.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUHFKCLPVNXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4-bromoaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis might be employed to enhance efficiency.

Types of Reactions:

Oxidation: N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery and development due to its potential biological activities. Its structural characteristics may contribute to interactions with various molecular targets:

- Enzyme Inhibition : Research indicates that compounds similar to N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can inhibit enzymes associated with neurodegenerative diseases, such as cholinesterases and monoamine oxidases, which are relevant in conditions like Alzheimer's disease .

- Blood-Brain Barrier Penetration : Preliminary studies suggest that this compound can cross the blood-brain barrier, making it a candidate for treating central nervous system disorders .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Building Block for Complex Molecules : The unique functional groups allow for the synthesis of derivatives that may exhibit enhanced biological activity or novel properties.

- Study of Reaction Mechanisms : Its reactivity can be explored to understand fundamental chemical processes and mechanisms in organic chemistry.

Materials Science

The compound's unique chemical properties make it useful in materials science applications:

- Precursor for Industrial Chemicals : The structural features of this compound may allow it to function as a precursor in the synthesis of various industrial chemicals.

- Potential Use in Polymer Chemistry : Its reactivity could be harnessed for developing new polymeric materials with specific properties.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of similar guanidine derivatives on cholinesterase enzymes. The findings indicated that these compounds could reduce enzyme activity significantly, suggesting potential therapeutic applications in treating Alzheimer's disease .

Case Study 2: Blood-Brain Barrier Studies

Research conducted at a leading pharmacological institute demonstrated that certain guanidine derivatives could effectively penetrate the blood-brain barrier. This study highlighted the importance of structural modifications in enhancing bioavailability for central nervous system-targeting drugs .

Case Study 3: Synthesis Applications

An article in Organic Letters discussed how this compound could be synthesized through multi-step organic reactions. The study emphasized the compound's role as an intermediate in synthesizing more complex organic molecules .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and Analogs

Structural and Functional Differences

- Halogen vs. Alkoxy Substituents : The bromophenyl group in the target compound enhances lipophilicity compared to methoxy (4-OCH₃) or propoxy (2-OCH₂CH₂CH₃) derivatives. Bromine’s electron-withdrawing nature may stabilize charge-transfer interactions, while alkoxy groups improve solubility but reduce receptor affinity in some contexts .

- Heterocyclic Core: Pyrimidine-based guanidines (target compound) exhibit planar geometry conducive to π-π stacking, whereas pyridazinone or quinazoline analogs () introduce additional hydrogen-bonding sites or fused-ring systems that modulate bioactivity .

Solid-State Interactions

X-ray studies () reveal that pyrimidine-based guanidines form centrosymmetric dimers via N–H⋯N hydrogen bonds. The bromophenyl group may introduce halogen bonding (C–Br⋯N), altering crystal packing compared to chloro or methoxy analogs .

Biological Activity

N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H13BrN4

- CAS Number : 16018-66-9

Synthesis typically involves multi-step organic reactions, often starting from readily available precursors. The incorporation of the bromophenyl and dimethylpyrimidinyl groups enhances the compound's biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate enzymatic activity related to various diseases, particularly neurodegenerative conditions.

Inhibition of β-Secretase Enzymes

A significant area of research has focused on the compound's ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. Studies have shown that biaryl guanidine derivatives can effectively inhibit BACE1 enzymatic activity, leading to potential therapeutic applications for Alzheimer's disease management. For instance, a related study demonstrated that certain guanidine derivatives achieved an IC50 value of 97 ± 0.91 nM against BACE1, indicating potent inhibitory activity .

Study on Biaryl Guanidine Derivatives

A comprehensive study evaluated a series of synthesized biaryl guanidine derivatives for their ability to inhibit BACE1. Among these compounds, this compound showed promising results in both in vitro and in vivo models. The research highlighted improvements in cognitive function tests such as the Morris water maze test, reinforcing the compound's potential as a neuroprotective agent .

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. A study on related compounds demonstrated enhanced antibacterial activity compared to non-substituted analogs. This suggests that the presence of specific functional groups can significantly influence biological efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, and how can reaction conditions be optimized?

The compound can be synthesized via condensation of substituted thioureas with amines under acidic or oxidative conditions. For example, a thiourea intermediate (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-3-(4-bromophenyl)thiourea) can be oxidized using NaClO₂ in the presence of aqueous NH₃ and DMF at 80°C for 3 hours to yield the guanidine derivative . Optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of thiourea to oxidizing agent), solvent choice (DMF for solubility), and temperature control to minimize side reactions. Purification typically involves recrystallization from ethanol or ice-water precipitation .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.2–8.5 ppm) and pyrimidine methyl groups (δ 2.3–2.5 ppm). Confirm guanidine NH protons via - NOESY .

- X-ray diffraction : Employ SHELXL for refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed in calculated positions (riding model), except NH groups, which are located via difference Fourier maps . WinGX or ORTEP can visualize intermolecular hydrogen bonds (e.g., N–H⋯N, 2.1–2.5 Å) and π-π stacking .

Q. How can purity and stability be assessed under experimental conditions?

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., >200°C for thermal stability).

- Storage : Protect from light and moisture at –20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for biological activity?

- Analog synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) substituents. Modify the pyrimidine ring with halogens or alkyl groups .

- Bioassays : Test against cancer cell lines (e.g., F3II mammary carcinoma) using MTT assays. For Rac1 inhibition, measure GTPase activity via fluorescence polarization .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding to Rac1 or MAPK/AKT pathways .

Q. What non-covalent interactions dominate the crystal packing, and how do they influence solubility?

- Hydrogen bonding : Centrosymmetric cyclic dimers via N–H⋯N interactions (R₂²(8) motif) stabilize the lattice .

- Chalcogen bonding : S⋯N interactions (2.5–2.6 Å) in thiadiazole derivatives enhance rigidity but reduce aqueous solubility .

- Solubility enhancement : Introduce sulfonate groups or co-crystallize with cyclodextrins .

Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling : Measure plasma half-life (e.g., BALB/c mice, 25 mg/kg i.p.) and metabolite identification (LC-MS/MS).

- Dose optimization : Adjust administration routes (oral vs. intraperitoneal) to improve bioavailability .

- Control experiments : Use knockout models (e.g., Rac1–/–) to confirm target specificity .

Q. What mechanistic insights can be gained from studying its synthesis intermediates?

Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?

- Suzuki coupling : The 4-bromophenyl group facilitates Pd-catalyzed coupling with aryl boronic acids. Steric hindrance from 4,6-dimethylpyrimidine slows reactions; use bulky ligands (e.g., SPhos) to enhance yield .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions .

Q. What strategies validate crystallographic data when twinning or disorder is observed?

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.